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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzaldehyde

Cat. No.: B1267466

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Bromo-5-methoxybenzaldehyde (CAS No: 7507-86-0).[1] Due to the limited
availability of specific, publicly accessible raw spectral data, this document outlines the
expected spectroscopic characteristics based on the compound's structure, alongside detailed,
generalized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-Bromo-5-
methoxybenzaldehyde. These values are predicted based on the chemical structure and
typical spectroscopic ranges for the functional groups present.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
Aldehyde proton (-
~10.3 Singlet - yeep (
CHO)
~7.8 Doublet ~3.0 Aromatic proton (H-6)
~7.6 Doublet of doublets ~8.8, 3.0 Aromatic proton (H-4)
~7.0 Doublet ~8.8 Aromatic proton (H-3)
Methoxy protons (-
~3.9 Singlet - yP (

OCHs)

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

~190 Aldehyde carbon (C=0)

160 Aromatic carbon attached to methoxy group (C-
5)

~135 Aromatic carbon (C-4)

~128 Aromatic carbon attached to aldehyde (C-1)

~118 Aromatic carbon (C-6)

~115 Aromatic carbon attached to bromine (C-2)

~114 Aromatic carbon (C-3)

~56 Methoxy carbon (-OCHs)

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~3000-3100 Medium Aromatic C-H stretch
) Aldehyde C-H stretch (Fermi
~2850, ~2750 Medium
doublet)
~1700 Strong Aldehyde C=0 stretch
~1580, ~1470 Medium-Strong Aromatic C=C stretch
Aryl-O-CHs stretch
~1250 Strong )
(asymmetric)
~1030 Strong Aryl-O-CHs stretch (symmetric)
C-H out-of-plane bend (para-
~820 Strong o
substitution pattern)
~680 Medium-Strong C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment
Molecular ion peak [M]* and

214/216 High [M+2]* (due to 7°Br and 8Br
isotopes)

213/215 Medium [M-H]*

185/187 Medium [M-CHOJ*

157/159 Low [M-CHO-CQ]*

134 Medium [M-Br]*

106 Medium [M-Br-COJ*

77 High [CeHs]*
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Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments
cited.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-methoxybenzaldehyde
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds). The choice of solvent
depends on the solubility of the compound. Add a small amount of tetramethylsilane (TMS)
as an internal standard (0 ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
» 'H NMR Acquisition:
o Acquire a one-dimensional proton NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

o Due to the lower natural abundance of *3C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of solid 2-Bromo-5-methoxybenzaldehyde directly onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

o Typically, spectra are collected in the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of 2-Bromo-5-methoxybenzaldehyde in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of
approximately 1 mg/mL.

e Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the
analysis of semi-volatile organic compounds (e.g., a DB-5ms column).
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e Gas Chromatography (GC) Method:
o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2
minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
e Mass Spectrometry (MS) Method:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight
of the compound (e.qg., 250).

e Data Analysis:

o lIdentify the peak corresponding to 2-Bromo-5-methoxybenzaldehyde in the total ion
chromatogram (TIC).

o Analyze the mass spectrum of this peak to determine the molecular ion and the major
fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound like 2-Bromo-5-methoxybenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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